N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(3-FLUORO-4-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of fluorinated phenyl groups and a triazolothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-FLUORO-4-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thioureas with α-halo ketones in the presence of a green solvent like ethanol . This method is preferred for its efficiency and the high yield of the desired thiazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-FLUORO-4-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the phenyl rings.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of N’-(3-FLUORO-4-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The triazolothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar thiazole structure but with different substituents.
Darbufelone: An anti-inflammatory drug with a thiazole core, used as a comparison for its biological activity.
Uniqueness
N’-(3-FLUORO-4-METHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of fluorinated phenyl groups and the triazolothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17F2N5O2S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C21H17F2N5O2S/c1-12-5-6-15(10-17(12)23)25-20(30)19(29)24-8-7-16-11-31-21-26-18(27-28(16)21)13-3-2-4-14(22)9-13/h2-6,9-11H,7-8H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
GVENRFZABVXFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)F |
Origin of Product |
United States |
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